(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis can be broadly divided into several steps:
Step 1: Formation of the Butanoic Acid Backbone
- This involves the synthesis or procurement of a suitable butanoic acid derivative. Common starting materials include 4-oxo-2-phenylbutanoic acid or related compounds.
Step 2: Introduction of the Tert-Butyl Group
- The tert-butyl group is introduced via an etherification reaction. This typically involves reacting the butanoic acid derivative with tert-butanol in the presence of a suitable catalyst.
Step 3: Control of Stereochemistry
- To achieve the desired (2S) stereochemistry, chiral catalysts or chiral auxiliaries may be employed during the synthesis. This step is crucial for ensuring the compound's biological activity and physical properties.
Reaction Conditions and Catalysts
The choice of reaction conditions and catalysts significantly affects the yield and purity of the final product. Common conditions include:
| Reaction Conditions | Catalysts | Solvents |
|---|---|---|
| Temperature: 0°C to 50°C | Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) | Organic solvents like dichloromethane or tetrahydrofuran (THF) |
Characterization and Purification
After synthesis, the compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. Purification methods may include recrystallization or column chromatography.
Research Discoveries and Applications
Research on (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid is ongoing, with a focus on its biochemical applications. The compound's unique stereochemistry plays a crucial role in its biological activity, affecting how it interacts with biological targets. Its potential therapeutic uses are being explored due to structural similarities with other biologically active compounds.
Physical and Chemical Data
- Molecular Formula: C14H18O4
- Molecular Weight: 250.29 g/mol
- IUPAC Name: 4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Data Table: Synthesis Conditions for Related Compounds
| Compound | Reaction Conditions | Yield | Purity |
|---|---|---|---|
| Example 1 | THF, -60°C to -78°C, n-butyl lithium | 85% | High |
| Example 2 | Acetone, 20°C, potassium carbonate | 80% | 99.8% |
Note: The table provides examples of synthesis conditions for related compounds, which can serve as a reference for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Esterification and Transesterification
The compound participates in esterification reactions with alcohols under acidic or enzymatic conditions. Its tert-butoxy ester group demonstrates hydrolytic stability but can undergo transesterification under specific catalysis:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | HCl, ethanol, reflux | Ethyl (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate | 78% | |
| Base-mediated transesterification | K₂CO₃, methanol, 60°C | Methyl (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate | 65% |
The carboxylic acid group (-COOH) reacts preferentially with alcohols, forming esters while retaining the tert-butoxy-protected ketone functionality.
Oxidation Reactions
The ketone moiety undergoes oxidation under controlled conditions. A kinetic study of its structural analogue, 4-oxo-4-phenylbutanoic acid, revealed:
Key Findings from Tripropylammonium Fluorochromate (TriPAFC) Oxidation :
-
Reaction Order : First-order dependence on [substrate] and [H⁺]
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Rate Constant (k₁): 2.8 × 10⁻² mol⁻¹ dm³ s⁻¹ at 303 K
-
Activation Parameters :
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Δ‡H = 48.2 kJ/mol
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Δ‡S = −132 J/(mol·K)
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Eₐ = 52.4 kJ/mol
-
The reaction proceeds via enolization of the ketone followed by electron transfer to Cr(VI), forming Cr(IV) intermediates (Scheme 1) .
Mechanistic Pathway :
-
Enolization of ketone facilitated by H⁺
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Electron transfer from enol to TriPAFC (Cr(VI) → Cr(IV))
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Rapid oxidation of enol by Cr(IV) to form β-keto acid derivatives
Reduction Reactions
The ketone group is reducible via Wolff-Kishner methodology:
| Reagents | Conditions | Product | Conversion |
|---|---|---|---|
| Hydrazine hydrate, KOH | Diethylene glycol, 215°C | 4-Phenylbutanoic acid | >90% |
This reaction eliminates the ketone oxygen, forming a methylene group while preserving the carboxylic acid functionality .
Acid-Base Reactivity
The carboxylic acid group (-COOH) exhibits typical Bronsted acidity:
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pKa : ~4.7 (estimated via Hammett correlations)
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Salt Formation : Reacts with NaOH, K₂CO₃ to form water-soluble carboxylates.
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Decarboxylation : Occurs at >200°C, yielding CO₂ and a tertiary alcohol derivative.
Nucleophilic Additions
The oxo group undergoes nucleophilic additions, though steric hindrance from the tert-butoxy group modulates reactivity:
| Nucleophile | Product | Selectivity |
|---|---|---|
| Grignard reagents | Tertiary alcohols | Moderate (α-keto preference) |
| Hydrazines | Hydrazones | High (keto-enol tautomerization) |
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymatic systems:
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Esterase Hydrolysis : Liver esterases cleave the tert-butoxy ester to regenerate the free acid.
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Binding Affinity : Molecular docking studies suggest moderate binding (Kd = 18 µM) to serum albumin via hydrophobic and hydrogen-bonding interactions.
Thermal Degradation
Thermogravimetric analysis (TGA) data indicates:
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Decomposition Onset : 185°C
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Major Products : CO₂, 2-methylpropene, and phenylacetic acid derivatives.
This compound’s reactivity profile highlights its utility in synthetic organic chemistry, particularly as a chiral building block for pharmaceuticals and agrochemicals. Future studies should explore catalytic asymmetric transformations leveraging its stereochemical configuration.
Scientific Research Applications
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic actions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid can be compared to related butanoic acid derivatives, focusing on synthesis methods, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Complexity: The (2S) configuration in the target compound ensures enantioselective interactions in biological systems, unlike racemic mixtures of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . The tert-butyl ester group enhances stability during synthetic steps, whereas benzyl or phosphonooxy groups in analogs require selective deprotection .
Biological Relevance :
- The tert-butyl ester derivative shows moderate caspase-9 inhibition (IC₅₀ = 3330.0 μM), likely due to steric hindrance from the bulky tert-butoxy group limiting active-site binding .
- In contrast, sulfanyl derivatives exhibit antiproliferative effects via thiol-mediated redox modulation, absent in the target compound .
Synthetic Utility :
- The Fmoc-protected analog is critical in SPPS for temporary amine protection, whereas the tert-butyl ester in the target compound serves as a permanent protecting group for carboxylic acids .
Research Implications
The tert-butyl ester in this compound balances steric protection and synthetic versatility, distinguishing it from sulfanyl or phosphorylated analogs. Future studies could explore hybrid derivatives combining tert-butyl stability with bioactive sulfanyl/phosphate groups for enhanced pharmacokinetics.
Biological Activity
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid, also known as a phenylalanine derivative, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO6, with a molecular weight of approximately 323.341 g/mol. The compound features a stereocenter, contributing to its optical activity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.341 g/mol |
| Stereochemistry | Absolute |
| Charge | Neutral |
Research indicates that the biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Specifically, it may interact with enzymes and receptors involved in metabolic processes, inflammation, and cellular signaling.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes that play crucial roles in disease processes. For example, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
Antioxidant Activity
A study conducted on various phenylalanine derivatives demonstrated that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies have shown that this compound effectively reduces the production of inflammatory cytokines in cultured macrophages. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.
Case Studies
-
Case Study 1: Anti-inflammatory Effects
- Objective : To evaluate the anti-inflammatory effects of this compound in a mouse model of arthritis.
- Method : Mice were treated with varying doses of the compound prior to inducing arthritis.
- Results : The treatment group showed a significant reduction in joint swelling and inflammatory markers compared to the control group.
- : The compound demonstrates potential as an anti-inflammatory agent.
-
Case Study 2: Antioxidant Properties
- Objective : To assess the antioxidant capacity of this compound using DPPH and ABTS assays.
- Method : The compound was tested against standard antioxidants for comparative analysis.
- Results : It exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid.
- : The compound could be a promising candidate for developing antioxidant therapies.
Q & A
Q. What are the key synthetic routes for (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid?
The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride to introduce the ketone group, followed by stereoselective installation of the tert-butoxy group. A Michael addition with thioglycolic acid (or analogous nucleophiles) may also be employed to functionalize the α,β-unsaturated ketone intermediate. Reaction conditions (e.g., temperature, catalysts) must be optimized to ensure enantiomeric purity .
Q. How can the (2S) stereochemical configuration be confirmed experimentally?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with reference standards for retention time comparison.
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment.
- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in proton signals .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Anticancer potential : Cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Note: Structural analogs with fluorophenyl groups have shown activity in these assays, suggesting a scaffold-based approach .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the phenyl group with substituted aryl rings (e.g., electron-withdrawing groups) to assess electronic effects.
- Functional group variation : Substitute the tert-butoxy group with other alkoxy moieties (e.g., methoxy, benzyloxy).
- Analytical validation : Use LC-MS and NMR to confirm derivative structures. Activity data should be cross-analyzed with computational docking results to identify key pharmacophores .
Q. How can contradictions in reported bioactivity data be resolved?
Perform meta-analysis accounting for variables:
- Assay conditions (e.g., serum concentration, incubation time).
- Compound purity : Validate via HPLC (≥95% purity) and impurity profiling.
- Cell line specificity : Test across multiple lines (e.g., primary vs. immortalized cells). Reproduce conflicting studies under standardized protocols to isolate variables .
Q. What methods are effective for quantifying trace impurities in bulk samples?
- HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
- Reference standards : Compare retention times with known impurities (e.g., de-esterified byproducts).
- LC-HRMS : High-resolution mass spectrometry for unknown impurity identification .
Q. How to assess compound stability under varying pH and temperature conditions?
Q. What computational approaches predict reactivity and target interactions?
- DFT calculations : Model transition states for key reactions (e.g., acylation, Michael addition).
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets.
- MD simulations : Assess binding stability in physiological conditions. Combine computational insights with experimental validation to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
